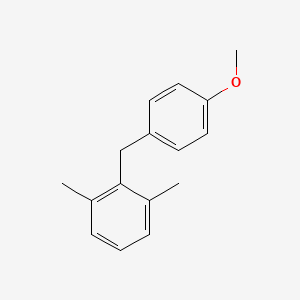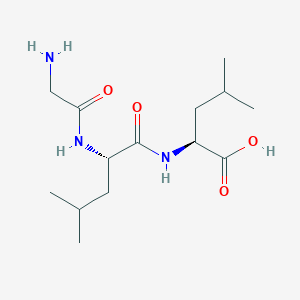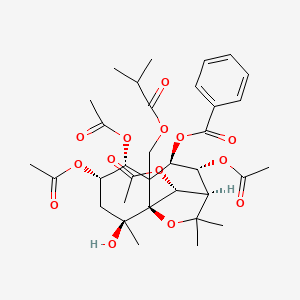
2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-2-Dibromovinyl)-1-nitronaphthalene is an organic compound characterized by the presence of a dibromovinyl group attached to a nitronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-2-Dibromovinyl)-1-nitronaphthalene typically involves the reaction of 2-nitronaphthalene with tetrabromomethane and a phosphine reagent under controlled conditions. One common method is the Corey-Fuchs reaction, where 2-nitronaphthalene is treated with carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures . The reaction proceeds through the formation of a dibromoalkene intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of 2-(2-2-Dibromovinyl)-1-nitronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-2-Dibromovinyl)-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Common Reagents and Conditions
Reduction: Electrochemical reduction in a DMF solution using a platinum cathode.
Substitution: Reactions with nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-ethynylnaphthalene, 2-(bromoethynyl)naphthalene.
Substitution: Various substituted naphthalene derivatives.
Oxidation: Oxidized naphthalene derivatives.
Applications De Recherche Scientifique
2-(2-2-Dibromovinyl)-1-nitronaphthalene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(2-2-Dibromovinyl)-1-nitronaphthalene involves its interaction with molecular targets through its dibromovinyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dibromovinyl)furan
- 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile
- 2-(2,2-Dibromovinyl)naphthalene
Uniqueness
2-(2-2-Dibromovinyl)-1-nitronaphthalene is unique due to the presence of both a dibromovinyl group and a nitronaphthalene core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C12H7Br2NO2 |
|---|---|
Poids moléculaire |
357.00 g/mol |
Nom IUPAC |
2-(2,2-dibromoethenyl)-1-nitronaphthalene |
InChI |
InChI=1S/C12H7Br2NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15(16)17/h1-7H |
Clé InChI |
RPENJEXXZXQDBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)


![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)


![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)

![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)

